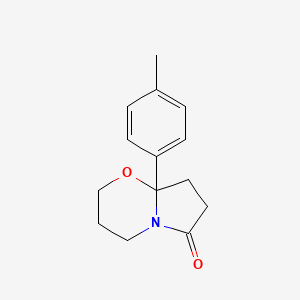

8a-(p-Tolyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one

CAS No.: 7088-17-7

Cat. No.: VC16255876

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7088-17-7 |

|---|---|

| Molecular Formula | C14H17NO2 |

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | 8a-(4-methylphenyl)-3,4,7,8-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6-one |

| Standard InChI | InChI=1S/C14H17NO2/c1-11-3-5-12(6-4-11)14-8-7-13(16)15(14)9-2-10-17-14/h3-6H,2,7-10H2,1H3 |

| Standard InChI Key | WLZOVDLKCXHTKP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C23CCC(=O)N2CCCO3 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

8a-(p-Tolyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one (CAS No. 7088-17-7) features a bicyclic framework comprising a five-membered pyrrolidine ring fused to a six-membered 1,3-oxazin-6-one system. The p-tolyl substituent at the 8a position introduces aromaticity and steric bulk, influencing both reactivity and intermolecular interactions.

Table 1: Key Chemical Identifiers

The X-ray crystallography of analogous compounds, such as 8-phenylhexahydro-pyrrolo[2,1-c] oxazin-6-one, reveals conformational disorder in the pyrrolidine ring, which adopts envelope or near-planar geometries depending on the substituent . This flexibility likely extends to the p-tolyl derivative, affecting its binding interactions in biological systems.

Synthetic Methodologies

Flash Vacuum Thermolysis (FVT)

The synthesis of pyrrolo-oxazinones often employs FVT, a high-temperature technique optimizing ring closure and stereochemical control. For example, 8-phenylhexahydro-pyrrolo[2,1-c] oxazin-6-one is prepared via FVT of (E)-1-morpholin-4-yl-3-phenylprop-2-en-1-one at 950–1000°C under reduced pressure . A similar approach may apply to the p-tolyl variant, substituting phenyl precursors with p-tolyl analogs.

Table 2: Comparative Synthesis Parameters

Alternative Routes

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (predicted LogP ≈ 2.1) positions it as a candidate for treating neurological disorders. Structural analogs have shown affinity for σ-1 and NMDA receptors, implicating potential roles in neuropathic pain or Alzheimer’s disease .

Anti-Inflammatory Agents

COX-2 selectivity indices (SI) exceeding 10 have been observed in pyrrolo-oxazinones with electron-donating substituents. The p-tolyl group’s methyl moiety may enhance SI by fitting into hydrophobic pockets of COX-2’s active site.

Future Research Directions

Synthetic Optimization

-

Catalyst Screening: Test palladium, nickel, and copper complexes for cyclization efficiency.

-

Stereoselectivity: Investigate chiral auxiliaries to control the 8a stereocenter.

Biological Profiling

Priority assays should include:

-

Kinase Inhibition Panels: MAPK, PI3K, and JAK/STAT pathways.

-

In Vivo Pharmacokinetics: Oral bioavailability and metabolite identification in rodent models.

Computational Modeling

Molecular dynamics simulations could clarify the impact of p-tolyl substitution on target binding. QSAR models trained on analogous compounds may predict optimal substituents for enhanced potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume